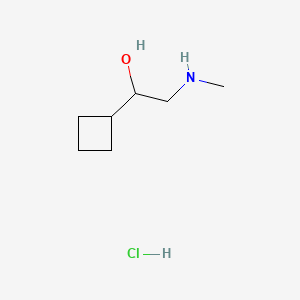
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate is an organolithium compound with the molecular formula C6H6FLiO2. This compound is characterized by the presence of a lithium cation and a 4-fluoro-4-methylpent-2-ynoate anion. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-fluoro-4-methylpent-2-ynoate typically involves the reaction of 4-fluoro-4-methylpent-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium cation can act as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium cation is replaced by another cation.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions may yield alcohols or other functionalized organic compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is explored as a catalyst in various chemical reactions due to its reactivity.
Mecanismo De Acción
The mechanism of action of lithium(1+) 4-fluoro-4-methylpent-2-ynoate involves its ability to act as a strong base and nucleophile. The lithium cation can stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound can also interact with molecular targets through ionic and covalent bonding, influencing reaction pathways and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 4-methylpent-2-ynoate: Similar structure but lacks the fluorine atom.
Lithium 4-fluoropent-2-ynoate: Similar structure but lacks the methyl group.
Uniqueness
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate is unique due to the presence of both a fluorine atom and a methyl group on the pent-2-ynoate moiety. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other organolithium compounds.
Propiedades
Fórmula molecular |
C6H6FLiO2 |
|---|---|
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
lithium;4-fluoro-4-methylpent-2-ynoate |
InChI |
InChI=1S/C6H7FO2.Li/c1-6(2,7)4-3-5(8)9;/h1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
UTRVZNZOICMKDL-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C#CC(=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13466472.png)



amine hydrochloride](/img/structure/B13466501.png)

![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)

![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)

![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)


